Metabolic Stability: Denufosol Exhibits 50-Fold Greater Stability than UTP in Human Nasal Epithelium
Denufosol demonstrates markedly enhanced metabolic stability relative to both the endogenous agonist UTP and the clinically developed comparator diquafosol. On human nasal epithelium, Denufosol exhibits 50-fold greater stability than uridine 5′-triphosphate (UTP) and six-fold greater stability than diquafosol [1]. Furthermore, in sputum obtained from cystic fibrosis airways, the half-life of Denufosol is approximately 22 hours longer than that of diquafosol [2]. This stability differential is attributed to the 2'-deoxycytidine modification in the Denufosol dinucleotide backbone, which confers resistance to hydrolysis by ectonucleotidases present on epithelial surfaces and in airway secretions [3].
| Evidence Dimension | Metabolic stability on human nasal epithelium |
|---|---|
| Target Compound Data | 1× (reference baseline for fold-change calculations) |
| Comparator Or Baseline | UTP (baseline = 1×); Diquafosol (6-fold less stable) |
| Quantified Difference | 50-fold greater than UTP; 6-fold greater than diquafosol |
| Conditions | Human nasal epithelium; ex vivo stability assay |
Why This Matters
Procurement of Denufosol rather than UTP or diquafosol is essential for experiments requiring sustained P2Y2 receptor activation beyond acute timeframes, as unmodified nucleotides undergo rapid enzymatic inactivation in biologically relevant matrices.
- [1] Bye PTP, Elkins MR. Denufosol. In: Paediatric Respiratory Reviews. 2007. ScienceDirect Topics. View Source
- [2] Kellerman D, Rossi Mospan A, Engels J, Schaberg A, Gorden J, Smiley L. Denufosol: A review of studies with inhaled P2Y2 agonists that led to Phase 3. Pulm Pharmacol Ther. 2008;21(4):600-607. View Source
- [3] Yerxa BR, Sabater JR, Davis CW, et al. Pharmacology of INS37217 [P(1)-(uridine 5')-P(4)-(2'-deoxycytidine 5')tetraphosphate, tetrasodium salt], a next-generation P2Y2 receptor agonist for the treatment of cystic fibrosis. J Pharmacol Exp Ther. 2002;302(3):871-880. View Source
